molecular formula C6H3ClNH2C6H3ClNH2<br>C12H10Cl2N2<br>C12H10Cl2N2 B165656 3,3'-Dichlorobenzidine CAS No. 91-94-1

3,3'-Dichlorobenzidine

Cat. No.: B165656
CAS No.: 91-94-1
M. Wt: 253.12 g/mol
InChI Key: HUWXDEQWWKGHRV-UHFFFAOYSA-N
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Description

3,3’-Dichlorobenzidine is an organic compound with the formula (C₆H₃Cl(NH₂))₂. It appears as a gray or purple crystalline solid and is barely soluble in water. This compound is primarily used in the production of diarylide yellow pigments, which are utilized in printing inks . its use has been largely discontinued due to concerns about its carcinogenic properties .

Mechanism of Action

Target of Action

3,3’-Dichlorobenzidine is a manufactured chemical primarily used in pigments for printing inks, textiles, plastics, and enamels . It is known to act on the aryl hydrocarbon receptor, which in turn induces the activity of cytochrome p-450 enzymes .

Mode of Action

The compound interacts with its targets, leading to the metabolism of 3,3’-Dichlorobenzidine. The formation of nitroso derivatives during metabolism, yielding a sulfinic acid amide with hemoglobin in erythrocytes, is suggested to be a mechanism for this adduct formation .

Biochemical Pathways

The most widely practiced reaction of 3,3’-Dichlorobenzidine is its double diazotization . This bis (diazo) intermediate is then coupled to derivatives of acetoacetylaminobenzene . This reaction is crucial in the production of commercial yellow pigments .

Pharmacokinetics

3,3’-Dichlorobenzidine is rapidly absorbed from the gastrointestinal tract in rats . It is thought to be widely distributed throughout the body . Evidence suggests that 3,3’-Dichlorobenzidine undergoes metabolism through N-acetylation, resulting in the metabolites N-acetyl-3,3’-dichlorobenzidine and N’N’-diacetyl-3,3’-dichlorobenzidine . These metabolites are excreted in urine, with bile/feces being the major route of excretion followed by urine .

Result of Action

3,3’-Dichlorobenzidine is considered a carcinogen . This compound has been shown to increase the incidence of tumors in animals . Because it is structurally similar to benzidine, a known carcinogen, it is believed that it may share a similar mechanism in causing bladder cancer in humans .

Action Environment

When exposed to natural sunlight in water or air, 3,3’-Dichlorobenzidine breaks down rapidly . When released in wastewater, 3,3’-Dichlorobenzidine can contaminate groundwater . These environmental factors significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3,3’-Dichlorobenzidine is thought to be widely distributed throughout the body . It undergoes metabolism through N-acetylation resulting in the metabolites N-acetyl-3,3’-dichlorobenzidine and N’N’-diacetyl-3,3’-dichlorobenzidine .

Cellular Effects

3,3’-Dichlorobenzidine can significantly inhibit the cell viability of HepG2 cells in a concentration-dependent manner . It has been associated with an increased risk of bladder cancer in workers who have used 3,3’-dichlorobenzidine in manufacturing for long periods of time .

Molecular Mechanism

3,3’-Dichlorobenzidine induces G2/M-phase arrest and apoptosis in HepG2 cells . It dramatically induces the dissipation of mitochondrial membrane potential and enhances the enzymatic activities of caspase-9 and caspase-3 . The apoptosis is accompanied by the down-regulation of Bcl-2/Bax ratio .

Temporal Effects in Laboratory Settings

Photodegradation is an important fate process in air, water, soil, and sediment for 3,3’-Dichlorobenzidine . It has been observed in controlled laboratory settings and is expected to occur in the environment under natural sunlight .

Dosage Effects in Animal Models

3,3’-Dichlorobenzidine has been found to be carcinogenic in rats, mice, dogs, and equivocal in hamsters . The evidence for carcinogenicity comes from studies on multiple animals and models .

Metabolic Pathways

3,3’-Dichlorobenzidine is rapidly absorbed from the gastrointestinal tract in rats . In animals, it is thought to be widely distributed throughout the body . It undergoes metabolism through N-acetylation resulting in the metabolites N-acetyl-3,3’-dichlorobenzidine and N’N’-diacetyl-3,3’-dichlorobenzidine .

Transport and Distribution

3,3’-Dichlorobenzidine enters the environment through industrial wastewater . It is primarily found in soils and sediments since it binds to sediments and has low mobility .

Preparation Methods

3,3’-Dichlorobenzidine is synthesized in two main steps from 2-nitrochlorobenzene. The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement to yield 3,3’-dichlorobenzidine . Industrial production methods often involve catalytic hydrogenation of ortho-nitrochlorobenzene in the presence of catalysts such as rare metals, followed by a translocation and rearrangement reaction in hydrochloric acid .

Chemical Reactions Analysis

3,3’-Dichlorobenzidine undergoes several types of chemical reactions:

Properties

IUPAC Name

4-(4-amino-3-chlorophenyl)-2-chloroaniline
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InChI

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2
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InChI Key

HUWXDEQWWKGHRV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N
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Molecular Formula

C12H10Cl2N2
Record name 3,3'-DICHLOROBENZIDINE
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DSSTOX Substance ID

DTXSID6020432
Record name 3,3'-Dichlorobenzidine
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Molecular Weight

253.12 g/mol
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Physical Description

3,3'-dichlorobenzidine is a gray to purple crystalline powder. Insoluble in water. Very toxic. Used in the dye industry, curing agent for isocyanate terminated resins., Gray to purple, crystalline solid; [NIOSH], GREY-TO-PURPLE CRYSTALS., Gray to purple, crystalline solid.
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Boiling Point

788 °F at 760 mmHg (NIOSH, 2023), 368 °C, 788 °F
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Solubility

0.07 % at 59 °F (NIOSH, 2023), Solubility in water: 2-4% at 22 °C and pH 4.6 to pH 8.9 /Dihydrochloride salt/, In water, 3.1 mg/L at 25 °C, Moderately soluble in alcohol; readily soluble in ether, Soluble in acetic acid, benzene, and ethanol, Slightly soluble in dilute hydrochloric acid, Solubility in water: none
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Mechanism of Action

Although data from the existing human and animal studies indicate that 3,3'-dichlorobenzidine is minimally toxic, its mechanism of toxicity appears to be well defined, deriving mainly from adduction of DNA. The available data suggest that the metabolism of 3,3'-dichlorobenzidine begins with the formation of nitroso derivatives which yield a sulfinic acid amide with hemoglobin in erythrocytes. This has been suggested to be a mechanism for adduct formation. However, N-oxidation at one of the two nitrogens could occur in the parent diamine, the monoacetyl, or the diacetyl derivative. N-Hydroxy-dichlorobenzidine and N-hydroxy-N'-acetyl-dichlorobenzidine could arise from either direct N-oxidation of the amino group or by deacetylation of the hydroxamic acid. Peroxidative activation of 3,3'-dichlorobenzidine will yield 3,3'-dichlorobenzidine diimine which causes DNA damage in bladder which might be responsible for tumor formation in this target in dogs and possibly humans. In rodents, N-oxidation of the monoacetyl derivative is an important step of metabolic activation ... .
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Color/Form

Needles from alcohol or benzene, White crystalline solid, Gray to purple, crystalline solid

CAS No.

91-94-1, 86349-58-8
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Melting Point

270 to 271 °F (NTP, 1992), 132.5 °C, 132-133 °C, 270-271 °F
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Synthesis routes and methods I

Procedure details

53.4 g of 2,2'-dichloroazoxybenzene are stirred in 60 ml of methanol. 0.6 g of sodium hydroxide and 11.8 ml of hydrazine hydrate are added and the mixture is warmed to 65° C. After Raney nickel has been added (a total of about 0.05 g in 2-3 portions) vigorous evolution of nitrogen starts. The reduction has ended after 30 minutes. The mixture is cooled to 10° C. and diluted with water and the 2,2'-dichlorohydrazobenzene which has crystallised out is filtered off and washed with water until neutral. After the rearrangement to 3,3'-dichlorobenzidine and tetrazotisation with nitrous acid, a yield of 86% of theory is obtained.
Quantity
53.4 g
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reactant
Reaction Step One
Quantity
60 mL
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solvent
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0.6 g
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reactant
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11.8 mL
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Synthesis routes and methods II

Procedure details

After blending together a press cake of 3,3'-dichlorobenzidine hydrochloride in an amount corresponding to 300 parts of the 3,3,'-dichlorobenzidine expressed by Formula (1) with 372 parts of 35% hydrochloric acid, 3000 parts of water and 1500 parts of ice, an aqueous solution of 172 parts of sodium nitrite was added under exposure to ice to obtain a tetrazo solution of 3,3'-dichlorobenzidine. 16.4 parts of the 4-acetoacetylamino benzamide expressed by Formula (3) were added to this 3,3'-dichlorobenzidine tetrazo solution, then the result was mixed for three hours to obtain a reaction intermediate (b2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,3,'-dichlorobenzidine
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( 1 )
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172
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-Dichlorobenzidine
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Customer
Q & A

Q1: What is the primary health concern associated with 3,3'-Dichlorobenzidine exposure?

A: this compound is classified as a carcinogen, meaning it has the potential to cause cancer in humans. Studies have shown it to be specifically carcinogenic for the liver and urinary bladder in dogs. [] [] [] []

Q2: How does this compound exert its carcinogenic effects?

A: While the exact mechanism is not fully elucidated, research suggests that this compound undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, particularly P450d. This activation process generates reactive metabolites, potentially including arene oxides, which can bind to DNA and induce mutations, ultimately leading to cancer. [] []

Q3: Are there non-cancer health risks associated with this compound?

A: Yes, acute exposure to this compound can cause acute toxicity. In animal studies, it has been shown to elevate liver enzymes, indicating liver damage. Additionally, it has demonstrated genotoxic effects, causing chromosomal aberrations and sperm abnormalities in mice. [] [] []

Q4: How is this compound metabolized in the body?

A: this compound is primarily metabolized through N-acetylation, forming N-acetyl-3,3'-Dichlorobenzidine and N,N'-diacetyl-3,3'-Dichlorobenzidine. These metabolites are excreted in the urine and can be used as biomarkers of exposure. [] []

Q5: Can this compound form adducts with biological macromolecules?

A: Yes, reactive metabolites of this compound can form adducts with both DNA and hemoglobin. These adducts can be detected and quantified using sophisticated analytical techniques like GC/MS and 32P-postlabeling and serve as valuable biomarkers for assessing exposure and potential carcinogenic risk. [] [] []

Q6: How does the structure of this compound relate to its mutagenicity?

A: The chlorine atoms at the 3,3' positions of the biphenyl structure are crucial for the mutagenic activity of this compound. Studies comparing different halogenated benzidines showed that this compound exhibits higher mutagenicity than its fluorinated counterpart, 3,3'-difluorobenzidine. This suggests that the size and electronegativity of the halogen substituent play a role in the metabolic activation and DNA interaction of these compounds. [] []

Q7: Does altering the structure of this compound influence its bioavailability?

A: Yes, the presence of bulky substituents in the ortho position of the biphenyl structure, as seen in compounds like 4,4'-methylenebis(2,6-dimethylaniline) and 4,4'-methylenebis(2,6-diethylaniline), significantly reduces the formation of hemoglobin adducts, indicating lower bioavailability and potentially reduced carcinogenic risk. []

Q8: What analytical techniques are commonly employed for detecting and quantifying this compound in environmental and biological samples?

A8: Several methods have been developed for this compound analysis, including:

  • High-Performance Liquid Chromatography (HPLC): Offers effective separation and quantification, particularly when coupled with electrochemical detection, enabling trace-level determination in water samples. [] []
  • Gas Chromatography-Mass Spectrometry (GC/MS): Provides high sensitivity and selectivity, enabling the identification and quantification of this compound and its metabolites in complex matrices like urine and tissue samples. [] [] [] []
  • Solid-Phase Extraction (SPE): Used for pre-concentrating this compound from aqueous samples before analysis, enhancing sensitivity and removing interfering compounds. [] []
  • Enzyme-Linked Immunosorbent Assay (ELISA): This highly sensitive technique allows for the detection of this compound antibodies in biological samples, offering a potential tool for monitoring exposure. []

Q9: What are the environmental concerns associated with this compound?

A: this compound is a persistent organic pollutant that can contaminate water sources and pose a risk to aquatic life. Its presence in industrial wastewater is a significant concern, and effective treatment methods are crucial for mitigating its environmental impact. [] [] []

Q10: Are there safer alternatives to this compound in industrial applications?

A: Yes, research is ongoing to identify and develop less hazardous substitutes for this compound in applications such as pigment and dye manufacturing. The use of alternative diamines with bulky ortho substituents and less reactive chemical structures shows promise in reducing mutagenicity and environmental persistence. [] []

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